

# A Comparative Evaluation of the Safety and Toxicity of Different Senna Preparations

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of various **Senna** preparations, including crude extracts and purified sennosides. The information is compiled from numerous preclinical studies to support research and development in this area.

## Introduction to Senna and its Preparations

**Senna**, a genus of flowering plants in the legume family Fabaceae, has a long history of use in traditional medicine, primarily as a laxative. The therapeutic effects of **Senna** are attributed to its active constituents, a group of dianthrone glycosides known as sennosides. Upon oral administration, these sennosides are metabolized by gut bacteria into the active aglycone, rhein anthrone, which stimulates colon motility and alters electrolyte and water absorption.[1]

Commercially available **Senna** preparations vary widely, from crude extracts of the leaves and pods to purified sennoside formulations. This variability in composition can lead to differences in both efficacy and toxicity. This guide aims to provide a comparative overview of the available safety and toxicity data for these different preparations.

## **Comparative Toxicity Data**

The following tables summarize the key quantitative data on the acute, subchronic, and genotoxic effects of different **Senna** preparations based on preclinical studies.



**Acute Toxicity** 

| Preparation                                              | Test Species | Route of<br>Administration | LD50           | Reference(s) |
|----------------------------------------------------------|--------------|----------------------------|----------------|--------------|
| Sennosides                                               | Mouse        | Oral (gavage)              | > 5,000 mg/kg  | [2]          |
| Sennosides                                               | Rat          | Oral (gavage)              | > 3,500 mg/kg  | [1]          |
| Senna Extract<br>(20% calcium<br>sennosides A+B)         | Mouse        | Oral (gavage)              | > 2,500 mg/kg  | [1]          |
| Senna Extract<br>(standardized to<br>5.5%<br>sennosides) | Mouse        | Intravenous                | 384 mg/kg      | [3]          |
| Senna crude<br>herbal paste<br>(Ciruelax®)               | Mouse, Rat   | Oral (gavage)              | > 10,000 mg/kg |              |

# **Subchronic and Chronic Toxicity**



| Preparation                           | Test<br>Species        | Dose(s)                             | Duration  | Key<br>Findings                                                                                                                                                                                                                                                                                         | Reference(s |
|---------------------------------------|------------------------|-------------------------------------|-----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Senna                                 | Sprague-<br>Dawley Rat | 100, 300,<br>750, 1500<br>mg/kg/day | 13 weeks  | Reduced body weight gain (males at ≥750 mg/kg), increased water consumption, increased kidney weights (≥750 mg/kg), slight to moderate tubular basophilia and pigment deposits in kidneys (≥300 mg/kg), minimal to slight hyperplasia in forestomach and large intestine. Most changes were reversible. |             |
| Senna<br>(Tinnevelly<br>Senna fruits) | Sprague-<br>Dawley Rat | 25, 100, 300<br>mg/kg/day           | 104 weeks | Reduced<br>body weights,<br>increased<br>water                                                                                                                                                                                                                                                          |             |



|                                            |            |                    |          | consumption, changes in serum and urine electrolytes at 300 mg/kg. Dark discoloration of kidneys and slight to moderate tubular basophilia and pigment deposits at all doses. Minimal to slight hyperplasia in the colon and cecum. No treatment- related neoplastic changes. |
|--------------------------------------------|------------|--------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Sennosides                                 | Wistar Rat | up to 100<br>mg/kg | 6 months | Diarrhea and<br>decreased<br>body weight<br>gain at 100<br>mg/kg.                                                                                                                                                                                                             |
| Senna crude<br>herbal paste<br>(Ciruelax®) | Rat        | 1, 2.7, 6 g/kg     | 90 days  | No significant changes in body weight. Slight increase in relative liver and gonad                                                                                                                                                                                            |







weights at lower doses. Hypokalemia in males. No hepatocellula r injury.

# Genotoxicity



| Preparation/Constit uent | Test System                                                            | Result                                                        | Reference(s) |
|--------------------------|------------------------------------------------------------------------|---------------------------------------------------------------|--------------|
| Senna Extract            | Salmonella<br>typhimurium (Ames<br>test)                               | Positive (frameshift<br>mutations in TA97 and<br>TA98)        |              |
| Senna Extract            | Chinese Hamster Ovary (CHO) cells (Chromosome aberration test)         | Positive                                                      | _            |
| Sennosides               | Salmonella<br>typhimurium (Ames<br>test)                               | Generally negative,<br>some positive results<br>in TA102      | _            |
| Sennosides               | In vivo rodent studies (Micronucleus test, Chromosome aberration test) | Negative                                                      | _            |
| Aloe-emodin              | Salmonella<br>typhimurium (Ames<br>test)                               | Positive (frameshift<br>mutations in TA1537,<br>TA1538, TA98) |              |
| Aloe-emodin              | In vivo rodent studies (Micronucleus test, Chromosome aberration test) | Negative                                                      | <del>-</del> |
| Rhein                    | Salmonella<br>typhimurium (Ames<br>test)                               | Negative                                                      | -            |
| Rhein                    | In vivo rodent studies                                                 | Negative                                                      | -            |

# Experimental Protocols Ames Test (Bacterial Reverse Mutation Assay)



The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations (reversions) in the bacteria, allowing them to grow on a histidine-deficient medium. The number of revertant colonies is then counted as an indicator of mutagenicity.

#### General Procedure:

- Strain Preparation: Overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102) are prepared.
- Metabolic Activation: An S9 fraction, derived from the livers of rats induced with a P450inducing agent, is prepared and mixed with cofactors to create the S9 mix.
- Exposure: The test substance, at various concentrations, is combined with the bacterial culture and either the S9 mix or a buffer (for the non-activation condition).
- Plating: The mixture is added to a top agar containing a trace amount of histidine and biotin and poured onto minimal glucose agar plates.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies on each plate is counted. A substance is
  considered mutagenic if it induces a dose-dependent increase in the number of revertant
  colonies compared to the negative control.

### In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect chromosomal damage in mammals.

Principle: The test substance is administered to rodents (usually mice or rats). If the substance is genotoxic, it can cause chromosomal breaks or damage to the mitotic apparatus in developing red blood cells (erythroblasts) in the bone marrow. When these cells mature and



expel their main nucleus, any resulting chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form micronuclei in the cytoplasm of the immature erythrocytes (polychromatic erythrocytes). An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.

#### General Procedure:

- Animal Dosing: The test substance is administered to the animals, typically via oral gavage
  or intraperitoneal injection, at three dose levels. A positive and a negative control group are
  also included.
- Bone Marrow Sampling: At appropriate time points after dosing (e.g., 24 and 48 hours), the animals are euthanized, and bone marrow is flushed from the femurs.
- Slide Preparation: The bone marrow cells are centrifuged, and the cell pellet is used to prepare smears on microscope slides. The slides are then fixed and stained (e.g., with Giemsa).
- Microscopic Analysis: At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as an indicator of cytotoxicity to the bone marrow.
- Data Analysis: The frequency of MN-PCEs in the treated groups is compared to the negative control group. A statistically significant, dose-dependent increase in MN-PCEs is considered a positive result.

# Signaling Pathways and Experimental Workflows Proposed Signaling Pathways in Senna-Induced Toxicity

The toxicity of **Senna** preparations, particularly at high doses or with prolonged use, can affect various organs, with the liver and kidneys being of primary concern. The underlying mechanisms are complex and involve multiple signaling pathways.





Click to download full resolution via product page

Caption: Proposed signaling pathways in **Senna**-induced hepatotoxicity and nephrotoxicity.

## **Experimental Workflow for Genotoxicity Assessment**

A typical workflow for assessing the genotoxicity of a **Senna** preparation involves a battery of in vitro and in vivo tests.



Click to download full resolution via product page



Caption: A standard experimental workflow for the genotoxicity assessment of **Senna** preparations.

### Conclusion

The available data indicates that purified sennosides generally exhibit lower acute toxicity compared to some crude **Senna** extracts. Subchronic and chronic studies with **Senna** extracts have shown effects on the kidneys and large intestine, although these were often reversible and did not lead to cancer in long-term rodent studies. The genotoxicity profile of **Senna** is complex, with some in vitro studies showing positive results for crude extracts and certain constituents like aloe-emodin, while in vivo studies have generally been negative. This suggests that the whole organism may have detoxification mechanisms that mitigate the genotoxic effects observed in isolated cell systems.

For drug development professionals, these findings underscore the importance of standardization and purification of **Senna** preparations to ensure a consistent and favorable safety profile. Further research is warranted to fully elucidate the specific components responsible for the observed toxicities and to better understand the dose- and duration-dependent effects in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. INTRODUCTION NTP Genetically Modified Model Report on the Toxicology Study of Senna (CASRN 8013-11-4) in C57BL/6NTac Mice and Toxicology and Carcinogenesis Study of Senna in Genetically Modified C3B6.129F1/Tac-Trp53tm1Brd N12 Haploinsufficient Mice (Feed Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacology, Toxicology, and Metabolism of Sennoside A, A Medicinal Plant-Derived Natural Compound [frontiersin.org]
- 3. redalyc.org [redalyc.org]



 To cite this document: BenchChem. [A Comparative Evaluation of the Safety and Toxicity of Different Senna Preparations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192367#comparative-evaluation-of-the-safety-and-toxicity-of-different-senna-preparations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com